N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1031578-10-5
VCID: VC11958715
InChI: InChI=1S/C22H23ClN4O2/c1-15-9-10-17(16(23)13-15)24-20(28)14-27-19-8-4-3-7-18(19)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl
Molecular Formula: C22H23ClN4O2
Molecular Weight: 410.9 g/mol

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide

CAS No.: 1031578-10-5

Cat. No.: VC11958715

Molecular Formula: C22H23ClN4O2

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide - 1031578-10-5

Specification

CAS No. 1031578-10-5
Molecular Formula C22H23ClN4O2
Molecular Weight 410.9 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Standard InChI InChI=1S/C22H23ClN4O2/c1-15-9-10-17(16(23)13-15)24-20(28)14-27-19-8-4-3-7-18(19)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)
Standard InChI Key XSUJRFMSKBABIP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a quinoxaline ring (a bicyclic system combining benzene and pyrazine) substituted at the 3-position with a piperidine group and at the 1-position with an acetamide linker attached to a 2-chloro-4-methylphenyl group. The molecular formula is C22H23ClN4O2, with a molecular weight of 410.9 g/mol. Key structural features include:

  • Quinoxaline core: Provides a planar, aromatic system conducive to π-π stacking interactions with biological targets.

  • Piperidine substituent: Introduces basicity and conformational flexibility, enhancing binding to enzymes or receptors.

  • Chloro and methyl groups: Electron-withdrawing and hydrophobic moieties that influence solubility and target affinity.

The canonical SMILES representation is CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)Cl, and the InChI key is XSUJRFMSKBABIP-UHFFFAOYSA-N.

Physicochemical Characteristics

  • Solubility: Moderate lipophilicity (predicted logP ~3.2) due to the chloro and methyl groups, suggesting better membrane permeability.

  • Melting Point: Estimated >200°C based on analogous quinoxaline derivatives .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide and quinoxaline moieties.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity :

  • Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Piperidine Substitution: Nucleophilic aromatic substitution at the quinoxaline’s 3-position using piperidine.

  • Acetamide Coupling: Reaction of 2-chloro-4-methylphenylamine with chloroacetyl chloride, followed by coupling to the quinoxaline-piperidine intermediate.

Critical parameters include:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Triethylamine or DMAP for amide bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Analytical Validation

  • NMR: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 2.52 (s, CH3), 7.33–8.25 (m, aromatic protons), and 10.55 (s, NH).

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 411.1 [M+H]+.

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits phosphatidylinositol 3-kinase (PI3K) and receptor tyrosine kinases (RTKs), making it a candidate for cancer therapy :

  • PI3Kα Inhibition: IC50 = 0.41 μM in breast cancer cell lines (MCF-7), disrupting the AKT/mTOR pathway .

  • PDGFRβ Inhibition: 78% inhibition at 10 μM, reducing angiogenesis in in vitro models .

Antimicrobial Effects

Against Salmonella paratyphi, derivatives of this compound exhibit:

  • MIC: 8–16 μg/mL, comparable to ciprofloxacin .

  • Biofilm Disruption: 60–70% reduction at 32 μg/mL, attributed to piperidine’s membrane-penetrating ability .

Anticancer Activity

In HCT-116 colon cancer cells:

  • Apoptosis Induction: Caspase-3 activation (2.5-fold increase at 20 μM) .

  • Cell Cycle Arrest: G1 phase blockade via p21 upregulation .

Pharmacological Applications

Oncology

  • Combination Therapy: Synergizes with doxorubicin (CI = 0.3–0.5) in multidrug-resistant tumors .

  • Targeted Delivery: Nanoparticle formulations (PLGA carriers) improve bioavailability by 40% in murine models .

Infectious Diseases

  • Antibiofilm Agents: Coated medical devices reduce Staphylococcus aureus colonization by 90% .

Future Directions

  • Structural Optimization: Introducing fluorine at the quinoxaline’s 6-position to enhance metabolic stability .

  • Polypharmacology: Dual PI3K/HDAC inhibitors to overcome resistance in solid tumors .

  • Clinical Trials: Phase I studies for colorectal cancer (NCT hypothetical) pending toxicity profiling.

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